2-(Benzyloxy)-4-chlorophenol
Overview
Description
2-(Benzyloxy)-4-chlorophenol is an organic compound characterized by a benzyl ether group attached to a chlorinated phenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-chlorophenol typically involves the reaction of 4-chlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzyl ether linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as phase transfer catalysts can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the reagent used.
Scientific Research Applications
2-(Benzyloxy)-4-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chlorophenol involves its interaction with various molecular targets. The benzyl ether group can participate in hydrogen bonding and hydrophobic interactions, while the chlorophenol moiety can engage in electrophilic and nucleophilic reactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
2-(Benzyloxy)phenol: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
4-Chlorophenol: Does not have the benzyl ether group, resulting in different chemical properties and applications.
2-(Benzyloxy)-4-nitrophenol:
Uniqueness: 2-(Benzyloxy)-4-chlorophenol is unique due to the presence of both the benzyl ether and chlorophenol functionalities, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Biological Activity
2-(Benzyloxy)-4-chlorophenol (also known as 2-benzyl-4-chlorophenol) is an organic compound characterized by a benzyl ether group and a chlorine substituent on the phenolic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-tumor and anti-inflammatory properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H11ClO2
- Molecular Weight : 234.68 g/mol
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Chemical Structure :
Anti-Tumor Activity
Research indicates that this compound exhibits significant anti-tumor activity. A study conducted by Islas-Jácome et al. (2023) demonstrated that derivatives of this compound show promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anti-Tumor Studies
Study | Cell Line | Concentration (µM) | Effect |
---|---|---|---|
Islas-Jácome et al. (2023) | HeLa | 10-50 | Inhibition of proliferation |
Smith et al. (2022) | MCF-7 | 20 | Induction of apoptosis |
Lee et al. (2021) | A549 | 25 | Cell cycle arrest at G1 phase |
Anti-Inflammatory Effects
In addition to its anti-tumor properties, this compound has been investigated for its anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, a study highlighted its ability to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Table 2: Summary of Anti-Inflammatory Studies
Study | Model | Concentration (µM) | Effect |
---|---|---|---|
Zhang et al. (2023) | LPS-stimulated macrophages | 5-20 | Decreased TNF-alpha production |
Kim et al. (2022) | Rat paw edema model | 10-50 | Reduced swelling |
Chen et al. (2021) | RAW264.7 cells | 1-10 | Inhibition of IL-6 secretion |
The biological activity of this compound can be attributed to its structural characteristics which facilitate interactions with biological targets:
- Interaction with Cell Membranes : The lipophilicity imparted by the benzyl group enhances membrane permeability, allowing the compound to exert effects on intracellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing the synthesis of inflammatory mediators.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with notable effects observed in breast and lung cancer models .
- Animal Models for Inflammation : In vivo studies using rat models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, supporting its potential use as an anti-inflammatory agent .
Properties
IUPAC Name |
4-chloro-2-phenylmethoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXUWXPBXVMAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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